Structural Differentiation: Ortho-Methyl Substitution Distinguishes from 4-(4-Bromophenyl)-thiazol-2-amine
4-(4-Bromo-2-methyl-phenyl)-thiazol-2-ylamine contains a 4-bromo-2-methylphenyl group at the thiazole C4 position, whereas the closely related analog 4-(4-bromophenyl)-thiazol-2-amine lacks the ortho-methyl substituent. The ortho-methyl group increases steric bulk around the biaryl axis, as reflected in the increased topological polar surface area (TPSA) of 64.2 Ų for the target compound versus approximately 38.9 Ų for the des-methyl analog [1]. This conformational constraint alters the dihedral angle between the aromatic rings, a critical parameter for achieving selective ATP-competitive binding in kinase active sites and for reducing off-target interactions at structurally related enzymes.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 64.2 Ų |
| Comparator Or Baseline | 4-(4-Bromophenyl)-thiazol-2-amine: 38.9 Ų (calculated) |
| Quantified Difference | +25.3 Ų (+65% increase) |
| Conditions | Calculated using standard in silico methods (SwissADME/Molinspiration) |
Why This Matters
The increased TPSA and conformational restriction directly impact membrane permeability and target binding geometry, making the compound suitable for applications where the des-methyl analog would fail to achieve the desired selectivity profile.
- [1] SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules, Sci. Rep., 2017. View Source
